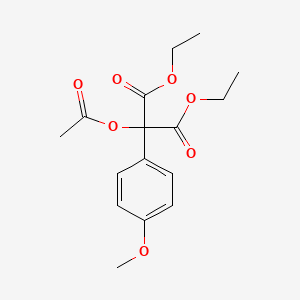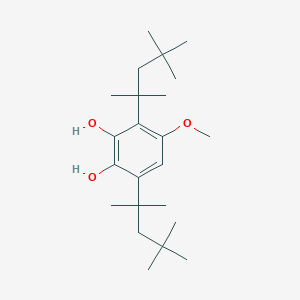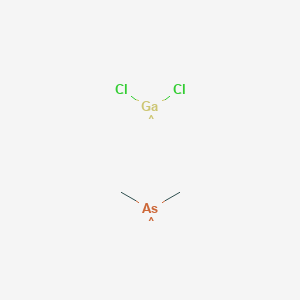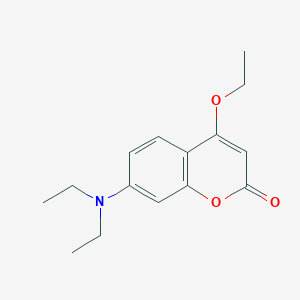
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and photophysical properties. This compound is particularly notable for its fluorescence, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization and decarboxylation to yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and sensors
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescence properties. Upon excitation by light, it undergoes intramolecular charge transfer, resulting in fluorescence emission. This property is exploited in various applications, from imaging to sensing. The molecular targets and pathways involved include interactions with cellular components in biological systems and specific binding sites in chemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Diethylamino)-4-methylcoumarin
- 7-(Diethylamino)-4-hydroxycoumarin
- 7-(Diethylamino)-4-trifluoromethylcoumarin
Uniqueness
Compared to its analogs, 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one exhibits unique photophysical properties, such as a distinct fluorescence emission spectrum and higher stability under various conditions. These characteristics make it particularly valuable in applications requiring precise and reliable fluorescence signals .
Propiedades
Número CAS |
114145-40-3 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
7-(diethylamino)-4-ethoxychromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-7-8-12-13(18-6-3)10-15(17)19-14(12)9-11/h7-10H,4-6H2,1-3H3 |
Clave InChI |
BKTNEFMZEZEBGK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


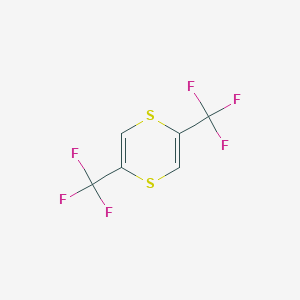
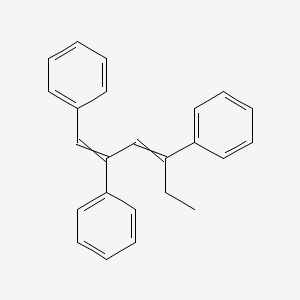

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
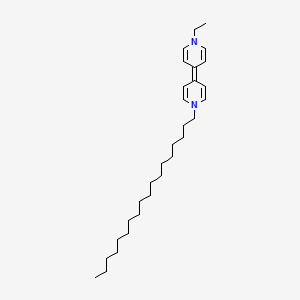

![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
